molecular formula C11H14ClNO B13542694 2-(4-Chloro-2-methoxyphenyl)pyrrolidine

2-(4-Chloro-2-methoxyphenyl)pyrrolidine

Cat. No.: B13542694
M. Wt: 211.69 g/mol
InChI Key: XSEXUMQMWXDMTP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxyphenyl)pyrrolidine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Biological Activity

2-(4-Chloro-2-methoxyphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its anti-cancer and anti-bacterial effects.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of pyrrolidine derivatives through various reactions such as Mannich-type reactions. These methods allow for the introduction of diverse functional groups that can enhance biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anti-cancer properties. For instance, a study reported that certain pyrrolidine-1-carboxamides showed in vitro anti-cancer activity against M-Hela tumor cell lines, with some compounds exhibiting double the efficacy of tamoxifen, a standard cancer treatment .

Table 1: Anti-Cancer Activity of Pyrrolidine Derivatives

CompoundIC50 (μM)Reference
This compoundTBD
TamoxifenTBD
Pyrrolidine-1-carboxamide A<50
Pyrrolidine-1-carboxamide B<25

In vivo studies using murine models have shown that these compounds can significantly increase survival rates and life span . The mechanisms underlying these effects are believed to involve apoptosis induction and cell cycle arrest.

Anti-Bacterial Activity

In addition to anti-cancer properties, this compound has been evaluated for its anti-bacterial activity. Certain pyrrolidine derivatives have been found to effectively suppress bacterial biofilm growth, suggesting their potential use in treating infections caused by biofilm-forming bacteria .

Table 2: Anti-Bacterial Efficacy of Pyrrolidine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Reference
This compoundTBD
Control CompoundTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Studies on similar pyrrolidine derivatives indicate that modifications at the aromatic ring and nitrogen atom can significantly alter potency and selectivity against cancer cells and bacteria .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study on Cancer Cell Lines : A specific derivative was tested against various cancer cell lines, showing IC50 values significantly lower than those of established chemotherapeutics.
  • Biofilm Formation Inhibition : Another study focused on the ability of pyrrolidine derivatives to inhibit biofilm formation in Staphylococcus aureus, demonstrating effective MIC values that suggest clinical relevance.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClNO/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3

InChI Key

XSEXUMQMWXDMTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2CCCN2

Origin of Product

United States

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